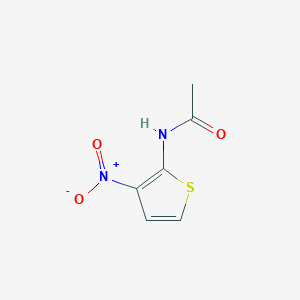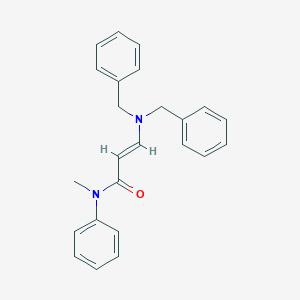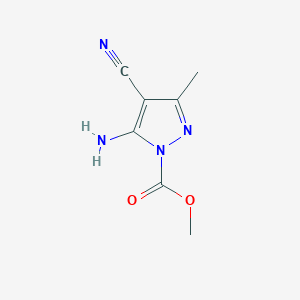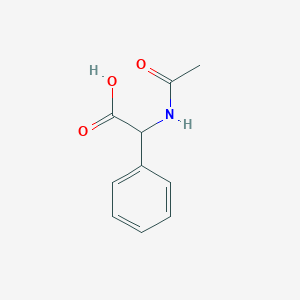![molecular formula C28H24N2O2 B420419 4-METHYL-N-[2'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE](/img/structure/B420419.png)
4-METHYL-N-[2'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide is a complex organic compound with a molecular formula of C28H24N2O2. This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide linkages. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and amination reactions. The process begins with the acylation of a biphenyl compound, followed by nitration to introduce nitro groups. These nitro groups are then reduced to amines, which are subsequently acylated to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-N-(4-((2-methylbenzoyl)amino)phenyl)benzamide
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- Benzonitrile, 2-(4-methylphenyl)-
Uniqueness
4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its multiple aromatic rings and amide linkages contribute to its stability and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C28H24N2O2 |
|---|---|
Peso molecular |
420.5g/mol |
Nombre IUPAC |
4-methyl-N-[2-[2-[(4-methylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O2/c1-19-11-15-21(16-12-19)27(31)29-25-9-5-3-7-23(25)24-8-4-6-10-26(24)30-28(32)22-17-13-20(2)14-18-22/h3-18H,1-2H3,(H,29,31)(H,30,32) |
Clave InChI |
UWJZIBFKQRZLIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3-diphenyl-3a,4,5,6,7,8,9,9a-octahydro-3H-cycloocta[c]pyrazole](/img/structure/B420349.png)
![1,1,3,3,7,7,9,9-Octamethyl-11-phenyl-5,10-dithia-11-azadispiro[3.1.3.2]undecane-2,8-dione](/img/structure/B420350.png)




![Ethyl 1,8,10-triphenyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-9-carboxylate](/img/structure/B420356.png)
![3,3-diphenylspiro[thiirane-2,9'-(9'H)-xanthene]](/img/structure/B420357.png)
![Dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate](/img/structure/B420358.png)
![Dispiro[adamantane-2,2'-[1,3]dithiolane-4',2''-adamantane]](/img/structure/B420359.png)
![4,4,6,6-Tetramethyl-2,2-diphenyl-1-thiaspiro[2.3]hexan-5-one](/img/structure/B420361.png)
